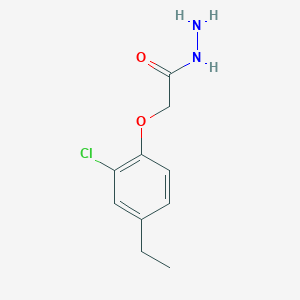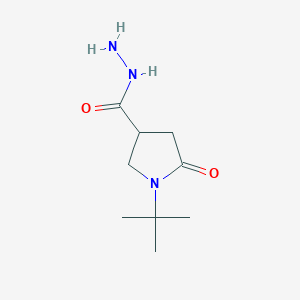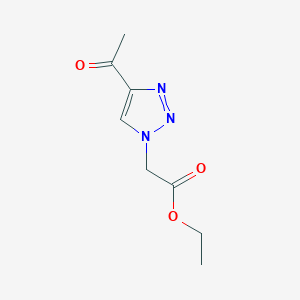
2-(2-Chloro-4-ethylphenoxy)acetohydrazide
Vue d'ensemble
Description
2-(2-Chloro-4-ethylphenoxy)acetohydrazide, or CEPAH, is a chemical compound consisting of a substituted hydrazide and an aromatic aldehyde. It is a relatively new compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. CEPAH has applications in the synthesis of various compounds, as well as in its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : Compounds derived from 2-(2-Chloro-4-ethylphenoxy)acetohydrazide have been synthesized and characterized. For instance, Fuloria et al. (2009) reported the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, indicating a broader scope in the synthesis of related compounds (Fuloria et al., 2009).
Crystal Structure Analysis : The crystal structure of related acetohydrazides has been studied, providing insights into their molecular conformation and interactions. Sharma et al. (2015) investigated the crystal structure of (2-methyl-phenoxy)-acetohydrazide, a compound similar in structure, to understand its molecular interactions (Sharma et al., 2015).
Medicinal Chemistry Applications
Antimicrobial Activity : Several studies have focused on the antimicrobial properties of these derivatives. Varshney et al. (2014) synthesized and evaluated the antimicrobial and anthelmintic activities of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides (Varshney et al., 2014).
Anticancer Agents : Compounds derived from 2-(2-Chloro-4-ethylphenoxy)acetohydrazide have also been explored for their anticancer potential. Şenkardeş et al. (2021) synthesized derivatives and evaluated their effectiveness against various cancer cell lines, indicating potential applications in cancer therapy (Şenkardeş et al., 2021).
Nonlinear Optical Properties : The nonlinear optical properties of hydrazones derived from 2-(2-Chloro-4-ethylphenoxy)acetohydrazide have been studied, suggesting their application in optical devices. Naseema et al. (2010) explored the nonlinear optical parameters of such compounds, highlighting their potential in optical limiting and switching applications (Naseema et al., 2010).
Propriétés
IUPAC Name |
2-(2-chloro-4-ethylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYADPMMXAAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethylphenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)







![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)



